molecular formula C16H19ClN4OS B3614440 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1-piperazinecarboxamide CAS No. 309733-26-4

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1-piperazinecarboxamide

Cat. No.: B3614440
CAS No.: 309733-26-4
M. Wt: 350.9 g/mol
InChI Key: VFPADNQTNBPECJ-UHFFFAOYSA-N
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Description

The compound “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1-piperazinecarboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, and a carboxamide group . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring in the molecule is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Biological Screening

  • A study by J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit (2009) synthesized derivatives of this compound and assessed their biological activity against various bacteria and fungi. Some derivatives showed moderate activity, indicating potential as antimicrobial agents.

Anticancer Activity

  • Research conducted by Kostyantyn Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. This study found significant efficacy against various cancer cell lines, highlighting the potential for cancer therapy applications.

Antibacterial Screening

  • R. Deshmukh, B. Karale, H. Akolkar, P. Randhavane (2017) synthesized novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus. These compounds were screened for antibacterial activity and showed moderate effectiveness against Bacillus Subtilis and Escherichia Coli.

Dyeing Polyester Fibers

  • A study by M. Khalifa, S. Abdel‐Hafez, A. A. Gobouri, M. I. Kobeasy (2015) focused on the synthesis of heterocyclic aryl monoazo organic compounds, including derivatives of the compound , for dyeing polyester fabrics. These compounds also exhibited antioxidant and antimicrobial activity, making them suitable for use in sterile or biologically active fabrics.

Molecular Interaction Studies

  • Research by J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett (2002) investigatedthe molecular interactions of a similar antagonist compound with the CB1 cannabinoid receptor. The study provided insights into the binding interactions and potential activity of such compounds, which could be relevant for the chemical .

Antimicrobial Activity

Antimicrobial and Molecular Docking Studies

Anti-inflammatory and Analgesic Evaluation

  • A research by G. Kumar, N. Singh (2020) evaluated benzothiazole derivatives for anti-inflammatory and analgesic properties. This suggests the compound's potential use in developing new treatments for inflammation and pain.

Computational and Antimicrobial Studies

  • Ammar Kubba and Nedaa A. Hameed A. Rahim (2018) conducted a study involving the synthesis of thiazole derivatives, including the compound of interest, and screened them for antimicrobial activity. They also performed computational studies to understand the thermodynamic parameters of these compounds (Kubba & Rahim, 2018).

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activities, potentially leading to the development of new therapeutic agents .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4OS/c1-19(2)16(22)21-9-7-20(8-10-21)15-18-14(11-23-15)12-3-5-13(17)6-4-12/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPADNQTNBPECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151226
Record name 4-[4-(4-Chlorophenyl)-2-thiazolyl]-N,N-dimethyl-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309733-26-4
Record name 4-[4-(4-Chlorophenyl)-2-thiazolyl]-N,N-dimethyl-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309733-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Chlorophenyl)-2-thiazolyl]-N,N-dimethyl-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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